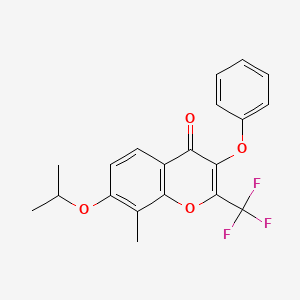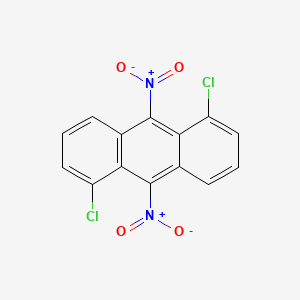![molecular formula C22H20ClFN6O2 B11976166 2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11976166.png)
2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: is a complex organic compound with a molecular formula of C22H20ClFN6O2 and a molecular weight of 454.895 g/mol . This compound is a derivative of benzaldehyde and purine, featuring both halogenated and hydrazone functional groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzaldehyde involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The resulting product is then reacted with 1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazine to form the hydrazone derivative. The reaction typically requires controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols.
Substitution: The halogen atoms (chlorine and fluorine) in the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products:
Oxidation: 2-Chloro-6-fluorobenzoic acid.
Reduction: 2-Chloro-6-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of halogenated heterocyclic compounds . It is also employed in the development of novel polymers and copolymers .
Biology: In biological research, the compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is a precursor in the synthesis of antiseptics such as dicloxacillin and flucloxacillin . It is also explored for its potential therapeutic properties in drug development.
Industry: In the industrial sector, the compound is used in the production of pesticides and other agrochemicals .
作用机制
The mechanism of action of 2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby inhibiting their activity. This mechanism is particularly relevant in its use as an antiseptic and in biochemical assays.
相似化合物的比较
- 2-Chloro-6-fluorobenzaldoxime
- Chlorobenzaldehyde
- Fluorobenzaldehyde
Comparison: Compared to its similar compounds, 2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone exhibits unique properties due to the presence of both halogenated and hydrazone functional groups. This dual functionality enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
属性
分子式 |
C22H20ClFN6O2 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC 名称 |
8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H20ClFN6O2/c1-13-7-9-14(10-8-13)12-30-18-19(28(2)22(32)29(3)20(18)31)26-21(30)27-25-11-15-16(23)5-4-6-17(15)24/h4-11H,12H2,1-3H3,(H,26,27)/b25-11+ |
InChI 键 |
BLQVIPVABGPWQV-OPEKNORGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976110.png)

![Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B11976135.png)

![4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11976149.png)



![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B11976159.png)
![5-cyclohexyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976163.png)
